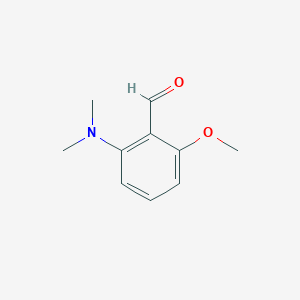

2-(Dimethylamino)-6-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Dimethylamino)-6-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a dimethylamino group at the second position and a methoxy group at the sixth position, along with an aldehyde group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,6-dimethoxybenzaldehyde as the starting material.

De-protection: The protecting group is then removed to yield the final product.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and consistency.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can undergo reduction reactions, particularly at the aldehyde group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: 2-(Dimethylamino)-6-methoxybenzoic acid.

Reduction: 2-(Dimethylamino)-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

DMAB has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of DMAB have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that DMAB could be a lead compound for developing new antibacterial agents .

Mechanism of Action

The mechanism by which DMAB exerts its antimicrobial effects often involves interaction with bacterial cell membranes or interference with metabolic pathways. The dimethylamino group in DMAB enhances its lipophilicity, allowing better penetration through lipid membranes, which is crucial for its biological activity .

Organic Synthesis

Intermediate in Synthesis

DMAB serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules, including dyes and pharmaceuticals. For example, it can be transformed into substituted benzimidazoles and other heterocycles, which are valuable in drug discovery .

Reactions Involving DMAB

The compound can participate in several chemical reactions such as reductive amination and condensation reactions. These reactions are pivotal for creating diverse chemical libraries for screening potential therapeutic agents .

Material Science

Dye Production

DMAB is employed in the synthesis of dyes due to its ability to form stable chromophores. The methoxy group contributes to the electronic properties of the compound, enhancing the color strength and stability of the resulting dyes . This application is particularly relevant in textile industries where high-performance dyes are required.

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of DMAB revealed that certain modifications significantly enhanced antibacterial activity against resistant strains of bacteria. The most effective derivative showed a minimum inhibitory concentration (MIC) of 16 μg/mL against MRSA, indicating its potential as a scaffold for developing new antibiotics .

Case Study 2: Synthesis of Benzimidazoles

In a synthetic route utilizing DMAB, researchers successfully synthesized a series of benzimidazole derivatives that exhibited promising anti-cancer properties. The study highlighted the versatility of DMAB as a starting material for synthesizing bioactive compounds .

Data Tables

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Medicinal Chemistry | Benzimidazole derivatives | Effective against E. coli and S. aureus |

| Organic Synthesis | Various heterocycles | Key intermediate for drug development |

| Material Science | Dyes | High color strength and stability |

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to bind to these targets, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but different functional groups.

2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer production.

Uniqueness: 2-(Dimethylamino)-6-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications compared to similar compounds.

Biologische Aktivität

2-(Dimethylamino)-6-methoxybenzaldehyde is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its antioxidant, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H13N1O2. Its structure features a dimethylamino group and a methoxy group attached to a benzaldehyde moiety, which contributes to its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study evaluated the compound's ability to ameliorate oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H2O2). The results demonstrated that treatment with this compound led to a reduction in reactive oxygen species (ROS) generation and enhanced the expression of antioxidant proteins such as TrxR1 and HO-1, highlighting its potential as a protective agent against oxidative stress .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable investigation assessed its cytotoxic effects on K562 leukemia cells. The compound was found to inhibit cell viability significantly and induce apoptosis without affecting the cell cycle distribution. This suggests that it may serve as a promising candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. The IC50 values for related compounds have been reported between 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity over other isoforms . This specificity is crucial for developing targeted cancer therapies.

Study on Antioxidant and Anticancer Effects

In a detailed study published in MDPI, researchers synthesized various derivatives of bromophenol compounds, including this compound. They observed that these compounds not only exhibited antioxidant activity but also significantly inhibited the growth of K562 cells through apoptosis induction .

Mechanistic Insights

Another study focused on the mechanism of action of related compounds involving dynamic combinatorial chemistry approaches to discover novel inhibitors targeting specific protein pathways. Although specific IC50 values for this compound were not provided, the research underscores the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-(dimethylamino)-6-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-4-6-10(13-3)8(9)7-12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUWDQWKJAYIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.